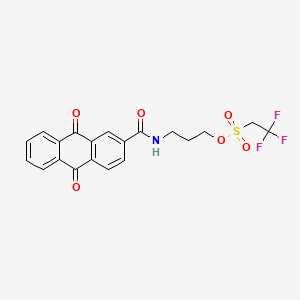
N-(3-Trifluoroethanesulfonyloxypropyl)anthraquinone-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Trifluoroethanesulfonyloxypropyl)anthraquinone-2-carboxamide is a heterobifunctional reagent designed for the immobilization of biomolecules on various surfaces. This compound features a photoactivatable anthraquinone moiety and a trifluoroethanesulfonate (tresyl) group, making it highly versatile for applications in molecular biology and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Trifluoroethanesulfonyloxypropyl)anthraquinone-2-carboxamide involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(3-Trifluoroethanesulfonyloxypropyl)anthraquinone-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethanesulfonate group can participate in nucleophilic substitution reactions with aminoalkyl and mercaptoalkyl functionalities.
Photoactivation: The anthraquinone moiety can be activated by light, enabling it to react with C-H containing surfaces.
Common Reagents and Conditions
Common reagents used in these reactions include aminoalkyl and mercaptoalkyl compounds. The reactions typically occur under mild conditions, often at room temperature, and may require the presence of light for photoactivation .
Major Products
The major products formed from these reactions are typically modified surfaces or biomolecules, where the compound has successfully immobilized the target molecules .
Scientific Research Applications
N-(3-Trifluoroethanesulfonyloxypropyl)anthraquinone-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-Trifluoroethanesulfonyloxypropyl)anthraquinone-2-carboxamide involves its dual functional groups. The trifluoroethanesulfonate group reacts with aminoalkyl and mercaptoalkyl functionalities, while the anthraquinone moiety can be photoactivated to react with C-H containing surfaces. This dual reactivity allows for the efficient immobilization of biomolecules on various surfaces .
Comparison with Similar Compounds
Similar Compounds
N-(2-Trifluoroethanesulfonatoethyl)-N-(methyl)-triethoxysilylpropyl-3-amine: Another heterobifunctional reagent with similar applications but different functional groups.
N-(Iodoacetyl)-N’-(anthraquinon-2-oyl)-ethylenediamine: Used for the construction of oligonucleotide microarrays, featuring different reactive groups.
Uniqueness
N-(3-Trifluoroethanesulfonyloxypropyl)anthraquinone-2-carboxamide is unique due to its combination of a photoactivatable anthraquinone moiety and a trifluoroethanesulfonate group. This dual functionality provides versatility in immobilizing biomolecules on various surfaces, making it highly valuable for a wide range of scientific applications .
Properties
IUPAC Name |
3-[(9,10-dioxoanthracene-2-carbonyl)amino]propyl 2,2,2-trifluoroethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO6S/c21-20(22,23)11-31(28,29)30-9-3-8-24-19(27)12-6-7-15-16(10-12)18(26)14-5-2-1-4-13(14)17(15)25/h1-2,4-7,10H,3,8-9,11H2,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUBMQPTNBWDLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCCOS(=O)(=O)CC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652691 |
Source


|
| Record name | 3-[(9,10-Dioxo-9,10-dihydroanthracene-2-carbonyl)amino]propyl 2,2,2-trifluoroethane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
661461-84-3 |
Source


|
| Record name | 3-[(9,10-Dioxo-9,10-dihydroanthracene-2-carbonyl)amino]propyl 2,2,2-trifluoroethane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does NTPAC facilitate the immobilization of biomolecules on solid surfaces?
A: NTPAC is a heterobifunctional reagent possessing two distinct reactive groups. [, ] The trifluoroethanesulfonate ester group reacts with aminoalkyl or mercaptoalkyl functionalities commonly found in modified biomolecules like oligonucleotides and proteins. [] The anthraquinone moiety, upon exposure to UV light (365 nm), forms covalent bonds with carbon-containing polymers. [, ] This dual reactivity enables NTPAC to act as a bridge, linking biomolecules to various supports, including modified glass, polystyrene, nylon, and even polyethylene. []
Q2: Can you elaborate on the two primary methods of using NTPAC for biomolecule immobilization?
A: Research outlines two main approaches: [, ]
Q3: What are the potential applications of NTPAC in bioanalytical chemistry?
A: NTPAC's ability to immobilize oligonucleotides on surfaces like glass has significant implications for constructing oligonucleotide microarrays (biochips). [] Research demonstrates the successful use of NTPAC-prepared microarrays for single nucleotide mismatch detection, a crucial aspect of genetic analysis. [] This is achieved by hybridizing immobilized oligonucleotides with fluorescently labeled complementary strands. Differences in fluorescence signal intensity then serve as indicators of mismatches. [] This application highlights NTPAC's potential in developing sensitive diagnostic tools.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
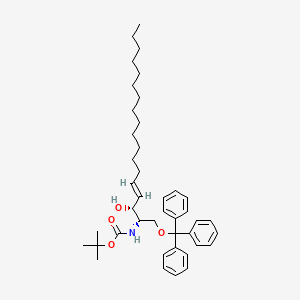
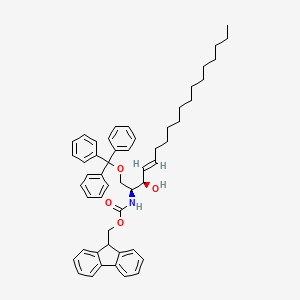


![4-[4-[2-(Dimethylamino)ethoxy]phenyl]-3,4-diphenylbutan-1-ol](/img/structure/B561895.png)
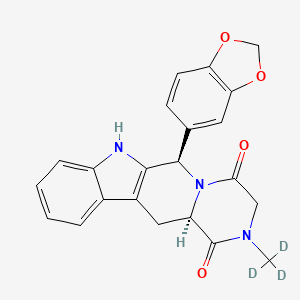
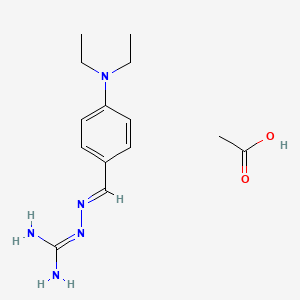

![(4As)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride](/img/structure/B561901.png)
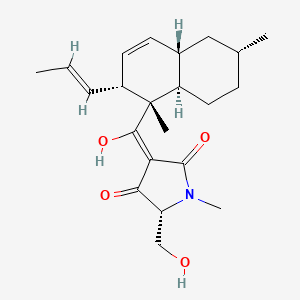

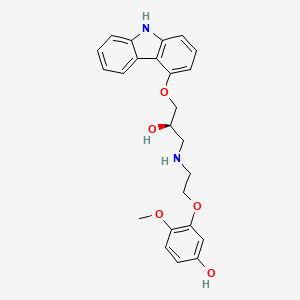
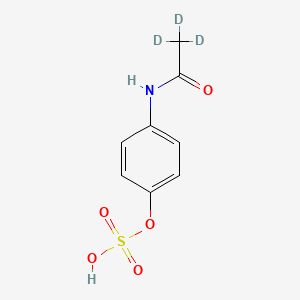
![(4Ar,6S,7R,8S,8aS)-7,8-bis[(4-methoxyphenyl)methoxy]-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B561913.png)
